molecular formula C22H26N4O2S B305313 2-({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide

2-({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide

Cat. No. B305313
M. Wt: 410.5 g/mol
InChI Key: GXSLYEJHTGGXEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine.

Mechanism of Action

The exact mechanism of action of 2-({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are essential for the survival of microorganisms and cancer cells. The compound has been found to target the DNA synthesis and repair pathways, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
The compound 2-({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of microorganisms, and reduce inflammation. The compound has also been found to have antioxidant properties, which may be beneficial in preventing oxidative damage to cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide in lab experiments is its broad spectrum of activity against microorganisms and cancer cells. This makes it a potential candidate for the development of new antimicrobial and anticancer drugs. However, one of the limitations of using this compound is its complex synthesis process, which may make it difficult to obtain in large quantities.

Future Directions

There are several future directions for the study of 2-({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide. One direction is to further investigate the mechanism of action of the compound and identify the specific enzymes and pathways that it targets. Another direction is to explore the potential of this compound as a drug candidate for the treatment of microbial infections and cancer. Additionally, further research could be conducted to optimize the synthesis process and improve the yield of the final product.

Synthesis Methods

The synthesis of 2-({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide is a complex process that involves several steps. The starting materials for the synthesis are 4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol and 2-(propan-2-yl)phenylacetic acid. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The final product is obtained after purification using column chromatography.

Scientific Research Applications

The compound 2-({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide has been studied extensively for its potential applications in the field of medicine. It has been found to have antimicrobial, antifungal, and anticancer properties. The compound has been tested against various microorganisms and has shown promising results in inhibiting their growth. It has also been found to be effective against several types of cancer cells.

properties

Product Name

2-({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide

Molecular Formula

C22H26N4O2S

Molecular Weight

410.5 g/mol

IUPAC Name

2-[[4-methyl-5-[(3-methylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C22H26N4O2S/c1-15(2)18-10-5-6-11-19(18)23-21(27)14-29-22-25-24-20(26(22)4)13-28-17-9-7-8-16(3)12-17/h5-12,15H,13-14H2,1-4H3,(H,23,27)

InChI Key

GXSLYEJHTGGXEW-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC2=NN=C(N2C)SCC(=O)NC3=CC=CC=C3C(C)C

Canonical SMILES

CC1=CC(=CC=C1)OCC2=NN=C(N2C)SCC(=O)NC3=CC=CC=C3C(C)C

Origin of Product

United States

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